N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-hydroxy-2-phenylpropyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-hydroxy-2-phenylpropylamine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may also be explored as a candidate for drug development targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenylpropyl group may enhance its binding affinity to hydrophobic pockets within the target molecules .
Comparison with Similar Compounds
- N-(2-hydroxy-2-phenylpropyl)cinnamamide
- N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide
- N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness: N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide is unique due to the presence of both a methoxy group and a 2-hydroxy-2-phenylpropyl group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(20,13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)21-2/h3-11,20H,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWFILDRASONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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